molecular formula C10H13ClN2O2 B11791782 Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate

Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11791782
M. Wt: 228.67 g/mol
InChI Key: PZCVIYKTDLANDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate (CAS 1373247-41-6) is a pyrazole-based derivative of significant interest in scientific research, characterized by an allyl group at position 1, a chlorine atom at position 4, a methyl group at position 5, and an ethyl ester moiety at position 3 of the pyrazole ring . This specific substitution pattern contributes to its tunable electronic and steric properties, making it a versatile intermediate and lead compound in various fields . The compound has a molecular formula of C10H13ClN2O2 and a molecular weight of 228.67 g/mol . In medicinal chemistry, this compound is investigated for a range of biological activities. Research indicates it exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . Furthermore, studies suggest that this class of compounds may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation . Preliminary studies also indicate that this compound may inhibit the growth of cancer cells in vitro, having demonstrated effectiveness against various tumor cell lines and suggesting its potential as an anticancer agent . The mechanism of action is believed to involve the compound's interaction with specific molecular targets, such as enzymes or receptors, potentially inhibiting or modulating their activity and leading to the alteration of metabolic pathways or other cellular processes . Beyond pharmaceutical applications, pyrazole derivatives like this one also hold potential in agrochemical synthesis for developing new agents with insecticidal or fungicidal activities . As a reagent, it serves as a valuable building block for further chemical transformations, including substitution reactions where the chlorine atom can be replaced with other nucleophiles, or hydrolysis of the ester group to yield the corresponding carboxylic acid . Attention: This product is for research use only and is not intended for human or veterinary use .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 4-chloro-5-methyl-1-prop-2-enylpyrazole-3-carboxylate

InChI

InChI=1S/C10H13ClN2O2/c1-4-6-13-7(3)8(11)9(12-13)10(14)15-5-2/h4H,1,5-6H2,2-3H3

InChI Key

PZCVIYKTDLANDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole core.

    Introduction of substituents: The allyl, chloro, and methyl groups can be introduced through various substitution reactions. For example, the allyl group can be added via an allylation reaction using allyl bromide, while the chlorine atom can be introduced through chlorination using thionyl chloride or similar reagents.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate has been investigated for various biological activities:

  • Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties. This compound has shown efficacy against certain strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Properties: Studies have suggested that compounds within this class may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation .
  • Anticancer Potential: Preliminary studies indicate that this compound may inhibit the growth of cancer cells in vitro. Specific assays have demonstrated its effectiveness against various tumor cell lines, suggesting its potential as an anticancer agent .

Applications in Medicinal Chemistry

The unique structure of this compound allows it to interact with biological targets in novel ways. Its applications include:

  • Drug Development: Given its diverse biological activities, this compound can serve as a lead structure for synthesizing new drugs targeting infections and inflammatory diseases.
  • Structure-Activity Relationship Studies: The compound's reactivity patterns can be explored to develop derivatives with enhanced biological profiles. Such studies are crucial for optimizing drug candidates .

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agriculture:

  • Herbicides and Pesticides: Pyrazole derivatives are known for their herbicidal properties. This compound may be developed into formulations that target specific weeds or pests while minimizing harm to crops .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is useful:

Compound NameStructure FeaturesUnique Aspects
Ethyl 1-methyl-4-chloro-pyrazolecarboxylateMethyl instead of allyl groupLess sterically hindered
Ethyl 1-(4-chlorobenzyl)-3-methylpyrazolecarboxylateBenzyl substituent instead of allylDifferent biological activity potential
Ethyl 1-(2-nitrophenyl)-3-methylpyrazolecarboxylateNitro group at phenyl positionIncreased polarity
Ethyl 1-(propyl)-4-chloropyrazolecarboxylatePropyl group instead of allylVariation in hydrophobicity affecting solubility

The presence of the allyl group in this compound may confer unique reactivity patterns compared to these similar compounds, making it a candidate for specific applications in medicinal chemistry and agrochemicals .

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as altering metabolic pathways or affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxylates exhibit diverse biological and physicochemical profiles depending on substituent patterns. Below is a comparative analysis of Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxylates

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1-allyl, 4-Cl, 5-CH3, 3-COOEt C$9$H${11}$ClN$2$O$2$ 226.65 (calculated) Estimated LogP ~2.5; potential pharmaceutical intermediate
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 5-NH$_2$, 3-Cl, 4-COOEt C$6$H$6$ClN$3$O$2$ 187.58 Lower LogP (~1.2) due to NH$_2$; pharmaceutical intermediate
Ethyl 1-(4-methylphenyl)-5-phenylpyrazole-3-carboxylate 1-(4-MePh), 5-Ph, 3-COOEt C${19}$H${18}$N$2$O$2$ 306.36 High LogP (4.02); studied in medicinal chemistry for receptor interactions
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate 3-COOEt, 5-CH$_3$, 1H C$8$H${10}$N$2$O$2$ 166.18 Simplified structure; lower steric demand

Key Observations:

Substituent Effects on Lipophilicity: The chlorine atom and allyl group in the target compound enhance lipophilicity (estimated LogP ~2.5) compared to the amino-substituted analog (LogP ~1.2) . However, it is less lipophilic than aromatic analogs like Ethyl 1-(4-methylphenyl)-5-phenylpyrazole-3-carboxylate (LogP 4.02) due to the absence of bulky aryl groups .

The electron-withdrawing chlorine at position 4 could stabilize the pyrazole ring, affecting reactivity in synthetic modifications .

Applications: Like Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate, the target compound is likely a pharmaceutical intermediate, leveraging its balanced polarity for solubility and membrane permeability . Aryl-substituted analogs (e.g., Ethyl 1-(4-methylphenyl)-5-phenylpyrazole-3-carboxylate) are more specialized, often explored in receptor-targeted drug design due to their enhanced aromatic stacking capabilities .

Crystallographic and Hydrogen-Bonding Behavior :

  • While direct crystallographic data for the target compound are unavailable, tools like Mercury CSD () and graph-set analysis () suggest that its chlorine and ester groups could form C–H···O or Cl···H–N hydrogen bonds, influencing crystal packing and stability .

Research Implications and Limitations

The comparison highlights the critical role of substituent engineering in pyrazole carboxylates. However, the lack of experimental data (e.g., spectroscopic, crystallographic) for this compound limits a deeper mechanistic understanding. Future studies should prioritize structural elucidation via X-ray crystallography (using programs like SHELXL; ) and computational modeling to validate hypothesized properties .

Biological Activity

Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, exhibits potential applications in pharmacology, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial therapies. This article aims to provide an in-depth overview of the biological activity associated with this compound, supported by relevant research findings and data.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C10H13ClN2O2
Molecular Weight 228.68 g/mol
CAS Number 1373247-41-6
Purity ≥97%

These properties indicate that the compound is a chlorinated derivative of pyrazole with potential reactivity due to the presence of both an allyl and a carboxylate group.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. Research indicates that various pyrazole compounds exhibit inhibitory effects on key cancer-related pathways. For instance:

  • Mechanism of Action : Pyrazoles have been shown to inhibit BRAF(V600E), EGFR, and Aurora-A kinase activities, which are critical in tumor proliferation and survival .
  • Case Study : A study evaluated the cytotoxic effects of several pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that compounds with halogen substitutions exhibited enhanced cytotoxicity when combined with doxorubicin, indicating a synergistic effect .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives generally show promise in reducing inflammation through various mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that pyrazoles can downregulate the expression of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of this compound is noteworthy:

  • Broad-spectrum Activity : Pyrazoles have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For example, certain synthesized pyrazole carboxamides exhibited notable antifungal activity against various phytopathogenic fungi .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological properties.

Key Findings

ModificationEffect on Activity
Chlorine SubstitutionEnhanced anticancer activity
Allyl Group PresenceIncreased reactivity and potential synergy
Carboxylate GroupContributes to solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via formylation of a pyrazole precursor (e.g., 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate) using formic acid and catalysts under controlled temperatures (60–80°C) . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% Lewis acids). Continuous flow reactors improve scalability by maintaining precise temperature/pressure control, reducing side products like ethyl 5-chloro-4-carboxy derivatives .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : 1H NMR^{1}\text{H NMR} identifies substituents (e.g., allyl protons at δ 5.2–5.8 ppm; methyl groups at δ 2.1–2.5 ppm). IR confirms carbonyl (C=O) stretches at ~1700 cm1^{-1} and C-Cl bonds at ~750 cm1^{-1} .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves the 3D structure. Mercury CSD 2.0 visualizes hydrogen-bonding patterns (e.g., C=O···H-N interactions) and packing motifs .

Q. What are the key biochemical interactions of this compound, and how are they validated experimentally?

  • Methodological Answer : The formyl and chloro groups act as electrophilic sites, enabling enzyme inhibition (e.g., cyclooxygenase-2). Validation includes:

  • Enzyme assays : Measure IC50_{50} values using fluorescence-based substrates (e.g., inhibition of prostaglandin E2_2 synthesis in vitro) .
  • Protein binding : Surface plasmon resonance (SPR) quantifies binding affinity (Kd_d) to target proteins .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies in anti-inflammatory or antimicrobial activity may arise from assay conditions (e.g., pH, serum proteins). Solutions include:

  • Dose-response standardization : Use Hill slopes to compare EC50_{50} values across studies .
  • Target validation : CRISPR knockouts or siRNA silencing confirm specificity (e.g., COX-2 vs. off-target kinases) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing allyl with benzyl groups) to isolate substituent effects .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., COX-2’s arachidonic acid pocket). Parameters include grid spacing (1 Å) and Lamarckian genetic algorithms .
  • MD simulations : GROMACS simulates ligand-protein stability (20 ns trajectories) to assess hydrogen-bond persistence and RMSD fluctuations .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity to design optimized analogs .

Q. What experimental approaches are used to analyze the compound’s stability under varying storage and reaction conditions?

  • Methodological Answer :

  • HPLC-MS stability assays : Monitor degradation products (e.g., hydrolysis of the ester group to carboxylic acid) under acidic (pH 2) vs. neutral conditions .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td_d > 150°C) and moisture sensitivity .
  • Light exposure studies : UV-Vis spectroscopy tracks photodegradation (λ = 254 nm) over 72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.